molecular formula C15H20N2O4S2 B2542953 1-(1,2-benzoxazol-3-yl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide CAS No. 2034236-18-3

1-(1,2-benzoxazol-3-yl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide

Cat. No.: B2542953
CAS No.: 2034236-18-3
M. Wt: 356.46
InChI Key: QJVSZMSSNFMCRP-UHFFFAOYSA-N
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Description

1-(1,2-Benzoxazol-3-yl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide is a complex organic compound known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with formic acid. The thian ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the methanesulfonamide group via sulfonation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Benzoxazol-3-yl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the methoxythian group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-(1,2-Benzoxazol-3-yl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with proteins or enzymes, potentially inhibiting their activity. The methanesulfonamide group may enhance the compound’s binding affinity to its targets, leading to more effective inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1,2-Benzoxazol-3-yl)methanesulphonamide: Shares the benzoxazole ring but lacks the thian and methoxythian groups.

    2-(5-Methyl-1,3-benzoxazol-2-yl)phenol: Contains a benzoxazole ring with a methyl group, but differs in its overall structure.

Uniqueness

1-(1,2-Benzoxazol-3-yl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S2/c1-20-15(6-8-22-9-7-15)11-16-23(18,19)10-13-12-4-2-3-5-14(12)21-17-13/h2-5,16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVSZMSSNFMCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNS(=O)(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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